Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is a chemical compound with the molecular formula C14H22O5 and a molecular weight of 270.32 g/mol. This compound is known for its unique structure, which includes an oxolane ring and a prop-2-enoyloxyhexanoate group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate typically involves the esterification of 6-hydroxyhexanoic acid with oxolan-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-ylmethyl prop-2-enoate: Similar structure but lacks the hexanoate group.
(Oxolan-2-yl)methyl(prop-2-yn-1-yl)amine: Contains an amine group instead of an ester.
3-(Prop-2-yn-1-yl)oxolan-2-one: Contains a lactone ring instead of an ester.
Uniqueness
Oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate is unique due to its combination of an oxolane ring and a prop-2-enoyloxyhexanoate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
87320-06-7 |
---|---|
Molekularformel |
C14H22O5 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C14H22O5/c1-2-13(15)18-9-5-3-4-8-14(16)19-11-12-7-6-10-17-12/h2,12H,1,3-11H2 |
InChI-Schlüssel |
CRHWREKNGUUQBI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCC(=O)OCC1CCCO1 |
Verwandte CAS-Nummern |
87320-06-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.